molecular formula C25H21ClN2O3 B7705639 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7705639
M. Wt: 432.9 g/mol
InChI Key: QDRBZDXAKMTPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. It belongs to the class of benzamides and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or proteins. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. Furthermore, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its broad range of pharmacological activities. The compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a versatile tool for studying various biological processes. However, one limitation of using the compound is its potential toxicity. The cytotoxic effects of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide may limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to explore the compound's potential as a building block for the synthesis of other biologically active compounds. Furthermore, future studies could focus on elucidating the mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and identifying its molecular targets. This could lead to the development of more potent and selective compounds for use in drug development.

Synthesis Methods

The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves a series of chemical reactions. The starting materials are 4-chlorobenzoyl chloride, 4-ethoxyaniline, 2-hydroxy-3-formylquinoline, and triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been used as a building block for the synthesis of other biologically active compounds.

properties

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-2-31-22-13-11-21(12-14-22)28(25(30)17-7-9-20(26)10-8-17)16-19-15-18-5-3-4-6-23(18)27-24(19)29/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRBZDXAKMTPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.